![molecular formula C20H29Br2F2N3 B13146126 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole: is an organic compound with the molecular formula C22H33Br2F2N3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole typically involves a multi-step organic synthesis process. The starting materials often include commercially available precursors, which undergo bromination and fluorination reactions under controlled conditions. The tetradecyl group is introduced through alkylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems .
Scientific Research Applications
4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Research: Serves as a precursor in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and electron-donating tetradecyl group. This interaction can influence the electronic properties of the compound, making it suitable for use in semiconducting materials. The compound’s planarity and intramolecular charge transfer play a critical role in its effectiveness as a semiconductor .
Comparison with Similar Compounds
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-5,6-difluoro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole
Uniqueness: 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole is unique due to its specific tetradecyl group, which can enhance its solubility and processability in organic solvents. This makes it particularly useful in the development of organic electronic materials .
Properties
Molecular Formula |
C20H29Br2F2N3 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
4,7-dibromo-5,6-difluoro-2-tetradecylbenzotriazole |
InChI |
InChI=1S/C20H29Br2F2N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-25-19-15(21)17(23)18(24)16(22)20(19)26-27/h2-14H2,1H3 |
InChI Key |
FHSCHPDLTFRHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
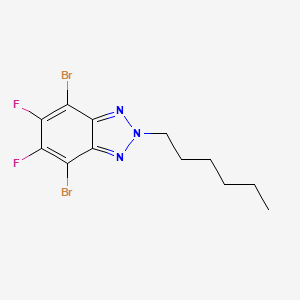
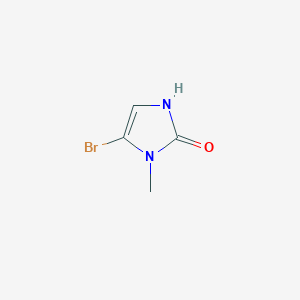

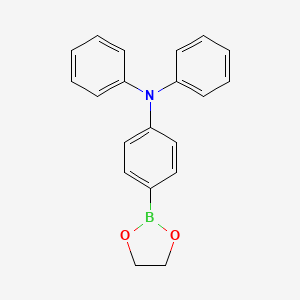
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
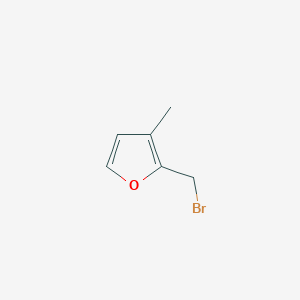
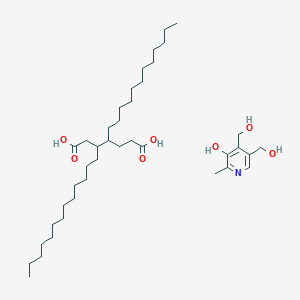
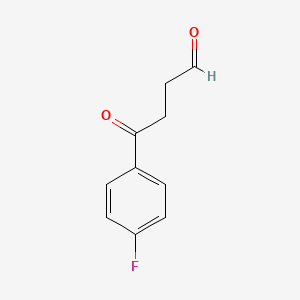
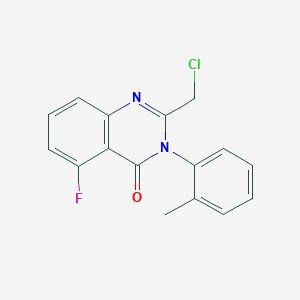
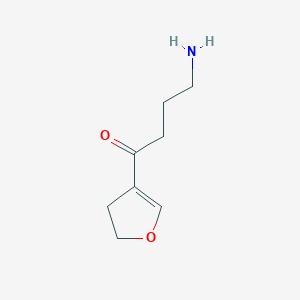
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
